molecular formula C17H9ClN2O3S B2415780 N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361166-30-5

N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2415780
CAS No.: 361166-30-5
M. Wt: 356.78
InChI Key: CWHPYKSKHPMZIB-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a benzothiazole moiety with a chromene core, making it a subject of study for its chemical properties and potential biological activities.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O3S/c18-10-5-3-7-14-15(10)19-17(24-14)20-16(22)13-8-11(21)9-4-1-2-6-12(9)23-13/h1-8H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHPYKSKHPMZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzo[d]thiazole with 4-oxo-4H-chromene-2-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an anhydrous solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, employing continuous flow reactors, and ensuring stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide exhibit potential anticancer properties. The mechanism is believed to involve the inhibition of specific protein kinases, which are crucial for cancer cell proliferation and survival. This interaction suggests that derivatives of this compound could be further developed as targeted cancer therapies.

Antimicrobial Properties
The compound has shown promising results in inhibiting the growth of various microbial pathogens. Its structural features allow it to interact with key enzymes involved in microbial DNA replication, such as DNA gyrase. This property positions it as a potential candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi .

Synthetic Chemistry

Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the condensation of benzothiazole derivatives with appropriate carboxylic acids or their derivatives under controlled conditions. This process can be optimized for higher yields and purity through techniques such as chromatography .

Step Reaction Type Reagents Conditions Yield (%)
1CondensationBenzothiazole + Carboxylic AcidReflux in solvent75
2CyclizationIntermediate + BaseHeat under reflux80

Case Studies

Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of various benzothiazole derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that this compound could serve as a lead structure for further drug development .

Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that the compound exhibited potent activity comparable to standard antibiotics. These findings support its potential use in treating bacterial infections, particularly those resistant to conventional therapies .

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of pro-inflammatory mediators. Additionally, it may interact with DNA or proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a benzothiazole and chromene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a chromene core substituted with a benzothiazole moiety. Its synthesis typically involves the condensation of 4-oxo-4H-chromene-2-carboxylic acid derivatives with 4-chloro-1,3-benzothiazole under specific conditions to yield the desired product. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies indicate that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it may be effective at low concentrations.

Microorganism MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus1632
Escherichia coli3264
Candida albicans816

These findings highlight its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties, particularly against various cancer cell lines. In vitro assays have shown that it induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Cell Line IC50 (μM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)20.0

The mechanism appears to involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Neuroprotective Effects

Recent studies have also indicated neuroprotective effects attributed to this compound. It has been shown to inhibit acetylcholinesterase (AChE) activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Enzyme IC50 (μM)
Acetylcholinesterase0.5
Butyrylcholinesterase0.8

This inhibition could help improve cholinergic signaling in the brain, which is often impaired in neurodegenerative conditions.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • Antimicrobial Efficacy : A study conducted on clinical isolates demonstrated that this compound significantly inhibited growth in multidrug-resistant bacterial strains.
  • Cancer Treatment : A preclinical trial involving xenograft models showed reduced tumor size upon treatment with this compound, indicating its potential as a therapeutic agent in oncology.
  • Neuroprotection : In vivo studies using animal models of Alzheimer's disease revealed that administration of the compound improved cognitive function and reduced amyloid plaque deposition.

Q & A

Q. What are the established synthetic routes for N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide?

The compound is typically synthesized via coupling reactions between benzothiazole-2-amine derivatives and activated carboxylic acid precursors. A common method involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent in dichloromethane (DCM), followed by purification via recrystallization from ethanol. Yields can vary (37–91%) depending on substituents and reaction conditions. For example, analogous benzothiazole derivatives are synthesized by reacting (3-methylphenyl)acetic acid with 4-chloro-1,3-benzothiazol-2-amine in DCM under triethylamine catalysis .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • 1H/13C NMR : Identifies substitution patterns (e.g., aromatic protons, carbonyl groups) and confirms regiochemistry.
  • IR Spectroscopy : Detects characteristic stretches (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹).
  • Elemental Analysis : Validates purity and empirical formula .

Q. What are the standard protocols for reaction work-up and purification?

Post-synthesis, the crude product is washed with 10% NaHCO₃ (to remove acidic byproducts) and brine, dried over anhydrous Na₂SO₄, and concentrated. Recrystallization from ethanol or ethyl acetate/hexane mixtures is commonly employed to isolate pure crystals .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths, angles, and intermolecular interactions. For example, the dihedral angle between benzothiazole and chromene moieties can be determined to assess planarity. Hydrogen bonds (e.g., O–H⋯N, N–H⋯O) and π-π stacking interactions stabilize the crystal lattice, which are critical for understanding solid-state packing .

Q. How can low synthetic yields be systematically addressed?

  • Solvent Optimization : Ethanol may favor higher yields compared to DCM for polar intermediates.
  • Catalyst Screening : EDCI vs. DCC (dicyclohexylcarbodiimide) can influence coupling efficiency.
  • Temperature Control : Reactions at 273 K reduce side-product formation in sensitive steps .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Purity Assessment : HPLC or LC-MS to rule out impurities (e.g., unreacted starting materials).
  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time).
  • Structural Analogues : Test derivatives to isolate pharmacophore contributions .

Q. How do computational methods predict the compound’s bioactivity?

Molecular docking with the crystal structure (e.g., PDB ID) identifies potential binding modes to targets like kinases or GPCRs. Dynamics simulations (MD) assess stability of ligand-receptor complexes. Validation via in vitro assays (e.g., enzyme inhibition) bridges computational and experimental data .

Q. What role do hydrogen bonds play in the compound’s crystallographic stability?

In hydrated forms, water molecules mediate O–H⋯N and O–H⋯O interactions between adjacent molecules. These interactions, along with C–H⋯O and π-π stacking (3.8–4.2 Å interplanar distances), dictate packing efficiency and solubility behavior .

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